molecular formula C21H29N3O4 B14182313 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

Cat. No.: B14182313
M. Wt: 387.5 g/mol
InChI Key: RJKVAASIGZSGEO-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS 1060814-22-3) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an indol-3-ylmethyl substituent, and a propanoic acid side chain. Its molecular formula is C21H29N3O4 (MW: 387.47 g/mol) .

Amine Protection: Introduction of the Boc group to the piperazine nitrogen via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) .

Indole Substitution: Alkylation or coupling of the indol-3-ylmethyl group to the piperazine ring.

Propanoic Acid Introduction: Hydrolysis of an ester intermediate (e.g., ethyl propanoate) to yield the free carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reactions: The indole and piperazine moieties are coupled using a suitable linker, such as a bromoalkane, under basic conditions.

    Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is later removed under acidic conditions.

    Final Coupling: The propanoic acid group is introduced through a coupling reaction with the piperazine-indole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in protein active sites, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Key Properties :

  • IR Data : Expected C=O stretches for Boc (~1695 cm⁻¹) and carboxylic acid (~1700–1720 cm⁻¹).
  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid and polar piperazine core.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Biological/Chemical Implications Reference
Target Compound Piperazine-Boc, indol-3-ylmethyl, propanoic acid 387.47 Potential kinase/receptor modulation via indole and piperazine motifs.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid Piperidine-Boc, propanoic acid 272.34 (estimated) Piperidine (1 N) vs. piperazine (2 N). Reduced hydrogen-bonding capacity; altered pharmacokinetics.
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid Piperazine-Boc, methyl substituent, propanoic acid 272.34 Methyl group introduces steric hindrance. Conformational rigidity may affect target binding.
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate Pyrrole core, dual indole groups, ester 554 Aromatic stacking via indole groups; ester vs. carboxylic acid. Enhanced π-π interactions; ester requires hydrolysis for bioactivity.
3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid Piperazine-Boc, benzoic acid 332.39 Benzoic acid (higher acidity, pKa ~4.2) vs. propanoic acid (pKa ~4.9). Increased solubility in basic environments.

Key Analysis :

Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound) have two nitrogen atoms, enabling hydrogen bonding or coordination with biological targets (e.g., enzymes, receptors).

Substituent Effects: Indole vs. Phenyl/Methyl: The indole group in the target compound provides hydrogen-bonding capability (via NH) and aromaticity, enhancing interactions with hydrophobic pockets in proteins. Methyl or phenyl substituents (e.g., ) increase hydrophobicity but reduce polar interactions . Boc Protection: The Boc group improves synthetic stability but is typically removed in vivo. Compounds without Boc (e.g., IPA-H—3-(1H-indol-3-yl)propanoic acid ) may exhibit faster metabolic clearance.

Carboxylic Acid vs. Ester :

  • Carboxylic acids (target compound) are ionized at physiological pH, enhancing water solubility. Esters (e.g., ) require hydrolysis for activation, delaying bioactivity.

Synthetic Yields :

  • Piperidine-Boc derivatives (e.g., ) achieve ~97% yield under mild conditions, whereas indole-containing compounds (e.g., ) require catalysts (e.g., CuCl₂) and longer reaction times, reducing scalability.

Biological Activity

3-(2-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula : C21H29N3O4
  • Molecular Weight : 387.47 g/mol
  • SMILES Notation : CN(C)CCc1cn(C(=O)OC(C)(C)C)c2ccc(C[C@H]3COC(=O)N3C(=O)OC(C)(C)C)cc12

Physical Properties

PropertyValue
Boiling PointNot available
Storage Temperature-20°C
Purity98%

Antitumor Activity

Recent studies have evaluated the antitumor effects of compounds related to this compound. The cytotoxicity was assessed using various cancer cell lines, including K562 and MCF-7.

Results Summary

Cell LineIC50 (µM)
K56283.20 ± 2.25
MCF-7>100
HCT-116>100

The compound exhibited moderate activity against K562 cells but did not significantly affect other tested lines compared to doxorubicin, a known anticancer agent .

Antimicrobial Activity

The antimicrobial properties of the compound were investigated through in vitro assays. The results indicated that it showed varying degrees of inhibition against different microbial strains.

Inhibition Zones and MIC Values

Microbial StrainZone of Inhibition (mm)MIC (µM)
E. coli1550
S. aureus10100

These results suggest that the compound possesses potential antimicrobial properties, although further studies are needed to determine its efficacy in clinical settings .

Immunological Effects

Immunological studies have shown that the compound influences cytokine production in laboratory animals. The levels of interleukins and immunoglobulins were measured post-administration.

Cytokine Levels

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-65030
IL-102040

The increase in IL-10 levels suggests a potential immunomodulatory effect, which could be beneficial in therapeutic applications for inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of the compound to various biological targets. The results indicated promising interactions with PPARγ and VEGFR2, which are critical in cancer and metabolic diseases.

Binding Affinities

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.490.60
VEGFR2-9.070.225

These findings highlight the compound's potential as a lead for drug development targeting these pathways .

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)24-11-10-23(9-8-19(25)26)16(14-24)12-15-13-22-18-7-5-4-6-17(15)18/h4-7,13,16,22H,8-12,14H2,1-3H3,(H,25,26)

InChI Key

RJKVAASIGZSGEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CNC3=CC=CC=C32)CCC(=O)O

Origin of Product

United States

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